1-Amino-5-chlorouracil
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Overview
Description
1-Amino-5-chlorouracil is a derivative of uracil, a pyrimidine nucleobase. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of both an amino group and a chlorine atom on the uracil ring imparts unique chemical properties to this compound, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-5-chlorouracil can be synthesized through several methods. One common approach involves the chlorination of 1-amino-uracil. This process typically uses reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 5-position of the uracil ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-5-chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce nitroso or nitro derivatives.
- Reduction reactions typically result in the formation of amine derivatives .
Scientific Research Applications
1-Amino-5-chlorouracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antiviral and antibacterial agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-amino-5-chlorouracil involves its interaction with specific molecular targets. In the context of anticancer activity, it inhibits the enzyme thymidine phosphorylase, which is involved in the synthesis of thymidine, a nucleoside necessary for DNA replication. By inhibiting this enzyme, the compound can disrupt DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
5-Fluorouracil: Another uracil derivative used as an anticancer agent.
6-Amino-5-chlorouracil: A closely related compound with similar biological activities.
Uniqueness: 1-Amino-5-chlorouracil is unique due to the presence of both an amino group and a chlorine atom on the uracil ring. This dual substitution imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to inhibit thymidine phosphorylase specifically sets it apart from other uracil derivatives .
Properties
CAS No. |
127984-94-5 |
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Molecular Formula |
C4H4ClN3O2 |
Molecular Weight |
161.55 g/mol |
IUPAC Name |
1-amino-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
InChI Key |
VPEVWYUURRZOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1N)Cl |
Origin of Product |
United States |
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